molecular formula C9H7ClF2OS B8001707 2-Chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone

2-Chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone

Cat. No.: B8001707
M. Wt: 236.67 g/mol
InChI Key: BOFQYXMOYFKDHR-UHFFFAOYSA-N
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Description

2-Chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone is an organic compound with the molecular formula C9H7ClF2OS It is a derivative of acetophenone, where the phenyl ring is substituted with a 4-methylsulfanyl group, and the carbonyl carbon is substituted with a chloro and two difluoro groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone typically involves the reaction of 4-methylsulfanylacetophenone with chlorodifluoromethane in the presence of a base. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. The general reaction scheme is as follows:

[ \text{4-Methylsulfanylacetophenone} + \text{Chlorodifluoromethane} \rightarrow \text{this compound} ]

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, and alkoxides.

    Oxidation: The methylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, ammonia, or thiols in polar solvents such as ethanol or dimethyl sulfoxide.

    Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid in solvents like acetic acid or dichloromethane.

    Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted ethanones with various functional groups.

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of alcohols.

Scientific Research Applications

2-Chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone has several applications in scientific research:

    Chemistry: Used as a reagent in the synthesis of difluoromethylated compounds and as a precursor in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone involves its interaction with molecular targets through its reactive functional groups. The chloro and difluoro groups can participate in electrophilic and nucleophilic reactions, while the methylsulfanyl group can undergo oxidation and reduction. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Chloro-2,2-difluoroacetophenone: Similar structure but lacks the methylsulfanyl group.

    2-Chloro-1-(2,6-dimethyl-phenyl)-2,2-difluoro-ethanone: Similar structure with different substituents on the phenyl ring.

Uniqueness

2-Chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone is unique due to the presence of the methylsulfanyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications in research and industry.

Properties

IUPAC Name

2-chloro-2,2-difluoro-1-(4-methylsulfanylphenyl)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7ClF2OS/c1-14-7-4-2-6(3-5-7)8(13)9(10,11)12/h2-5H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BOFQYXMOYFKDHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=CC=C(C=C1)C(=O)C(F)(F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7ClF2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

236.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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